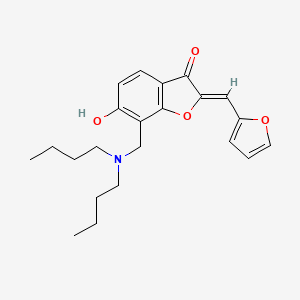
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a nitrile group, and a cyclohexane ring with two methyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .
Méthodes De Préparation
The synthesis of 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable precursor, the cyclohexane ring is formed through cyclization reactions.
Introduction of the nitrile group: The nitrile group is introduced via nucleophilic substitution reactions.
Amination: The amino group is added through reductive amination or other suitable methods.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or other biochemical processes .
Comparaison Avec Des Composés Similaires
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride can be compared with similar compounds such as:
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
1,3-Dimethylcyclohexane: Lacking the amino and nitrile groups, this compound has different applications and chemical behavior.
Propriétés
IUPAC Name |
1-amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-8(2)4-3-5-9(11,6-8)7-10;/h3-6,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSQOMQGMALKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C#N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)
![3-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2380929.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)

![(3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2380942.png)


![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/new.no-structure.jpg)

